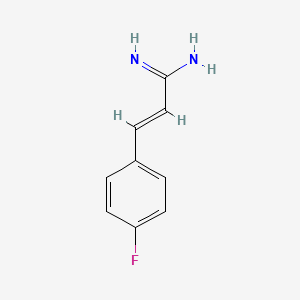

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI)

説明

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) is an organic compound characterized by a propenimidamide backbone substituted with a 4-fluorophenyl group at the 3-position and an (2E)-configuration. The imidamide functional group (-C(=NH)-NH₂) confers reactivity typical of amidine derivatives, enabling participation in hydrogen bonding and acid-base interactions.

特性

分子式 |

C9H9FN2 |

|---|---|

分子量 |

164.18 g/mol |

IUPAC名 |

(E)-3-(4-fluorophenyl)prop-2-enimidamide |

InChI |

InChI=1S/C9H9FN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H3,11,12)/b6-3+ |

InChIキー |

PKOZFJSFAPXRAD-ZZXKWVIFSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=N)N)F |

正規SMILES |

C1=CC(=CC=C1C=CC(=N)N)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) typically involves the reaction of 4-fluorobenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

化学反応の分析

Types of Reactions

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

科学的研究の応用

2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Structural Comparison of 2-Propenimidamide,3-(4-fluorophenyl)-,(2E)-(9CI) with Analogs

Key Observations :

- Imidamide vs. Amine/Epoxide : The imidamide group in the target compound enhances hydrogen-bonding capacity compared to the amine in 2-Buten-1-amine or the epoxide in Epoxiconazole. This may influence crystallinity or solubility .

- Fluorophenyl Substituent: All three compounds feature a 4-fluorophenyl group, which improves metabolic stability and lipophilicity in pharmaceuticals.

- Stereochemistry : The (2E)-configuration of the target compound contrasts with the (Z)-configuration in 2-Buten-1-amine and the (2RS,3SR) diastereomers in Epoxiconazole. Stereochemistry impacts molecular geometry and biological target interactions.

Crystallographic and Hydrogen-Bonding Behavior

- Crystallography Tools: Structural determination of such compounds often employs programs like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in crystallography literature .

- Hydrogen-Bonding Patterns: The imidamide group in the target compound can act as both a hydrogen-bond donor (N-H) and acceptor (C=NH), forming complex networks. In contrast, Epoxiconazole’s triazole and epoxide groups participate in weaker C-H···O/N interactions, as observed in graph-set analyses .

生物活性

2-Propenimidamide, 3-(4-fluorophenyl)-, (2E)-(9CI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is identified by the chemical formula and has a PubChem CID of 741243-91-4 . The presence of a fluorine atom in its structure may contribute to its biological activity by enhancing lipophilicity and altering interaction dynamics with biological targets.

The biological activity of 2-Propenimidamide, 3-(4-fluorophenyl)- can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways .

Structure-Activity Relationships (SAR)

The SAR analysis of related compounds indicates that modifications in the chemical structure significantly affect potency and selectivity. For example, the introduction of different substituents on the phenyl ring can enhance binding affinity to TRPV1 receptors. A study highlighted that certain analogs exhibited up to 100-fold increased potency compared to their parent compounds due to optimized hydrophobic interactions .

Table: Summary of SAR Findings

| Compound | Modification | Binding Affinity (K_i) | Potency (IC_50) |

|---|---|---|---|

| Parent | - | 20 nM | 6.3 nM |

| Analog A | 4-Methyl | 0.2 nM | 0.02 nM |

| Analog B | 4-Fluoro | 0.5 nM | 0.5 nM |

Case Study 1: Analgesic Activity

In a rat model for neuropathic pain, a derivative of 2-Propenimidamide demonstrated significant analgesic effects, comparable to established pain medications but with fewer side effects. This suggests potential therapeutic applications in pain management .

Case Study 2: Antifungal Activity

Recent research explored the antifungal potential of structurally similar compounds against Candida albicans. The findings indicated that certain derivatives exhibited strong inhibitory activity against fungal kinases, suggesting a novel mechanism for antifungal action . This opens avenues for developing new antifungal therapies based on the core structure of 2-Propenimidamide.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。